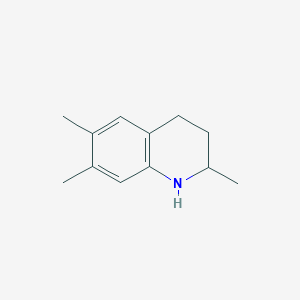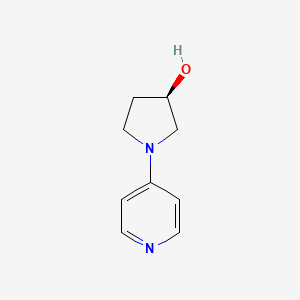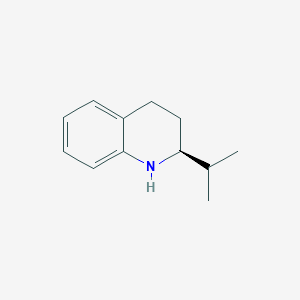
5,7-Difluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Difluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4F2N2. It belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. The presence of fluorine atoms at the 5th and 7th positions of the quinazoline ring imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinazoline typically involves the cyclization of 2-amino-4,5-difluorobenzoic acid with a suitable reagent. One common method includes the amidation of 2-amino-4,5-difluorobenzoic acid followed by cyclization to form the quinazoline ring . The reaction conditions often require the use of catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Difluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the fluorine atoms or additional rings fused to the quinazoline core .
Aplicaciones Científicas De Investigación
5,7-Difluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5,7-Difluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of its targets. This makes it a valuable tool in the study of biological pathways and the development of therapeutic agents .
Comparación Con Compuestos Similares
- 4-Chloro-5,7-difluoroquinazoline
- 6,7-Difluoroquinazoline
- 5,6,7,8-Tetrachloroquinoline
Comparison: Compared to other similar compounds, 5,7-Difluoroquinazoline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. For instance, the presence of fluorine atoms at the 5th and 7th positions can enhance the compound’s stability and binding interactions with biological targets, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C8H4F2N2 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
5,7-difluoroquinazoline |
InChI |
InChI=1S/C8H4F2N2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H |
Clave InChI |
WLFRHWRNMCTRHV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=CN=CN=C21)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)





![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)



![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)


![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
